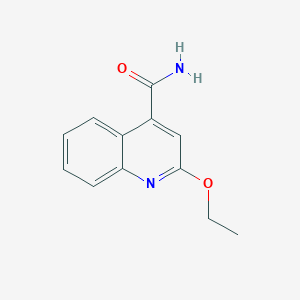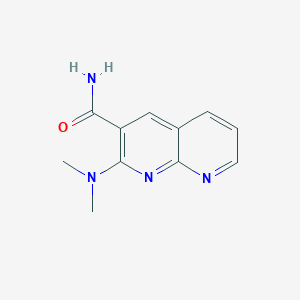
2-Ethoxyquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxyquinoline-4-carboxamide is a chemical compound with the molecular formula C12H12N2O2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an ethoxy group at the second position and a carboxamide group at the fourth position of the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxyquinoline-4-carboxamide typically involves the following steps:
Formation of 2-Ethoxyquinoline: This can be achieved through the cyclization of aniline derivatives with ethyl ethoxymethylenemalonate under acidic conditions.
Amidation Reaction: The 2-Ethoxyquinoline is then subjected to an amidation reaction with an appropriate amine to form the carboxamide group at the fourth position.
Industrial Production Methods: Industrial production of this compound may involve:
Catalytic Amidation: Using catalysts to facilitate the amidation reaction, which can enhance yield and reduce reaction time.
Green Chemistry Approaches: Utilizing environmentally friendly methods such as solvent-free conditions, microwave-assisted synthesis, or ionic liquids to minimize waste and energy consumption
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethoxyquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding quinoline-4-carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, amine derivatives, and substituted quinoline compounds .
Aplicaciones Científicas De Investigación
2-Ethoxyquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has been studied for its potential antimalarial activity and other biological properties.
Medicine: Research has shown its potential as a lead compound for the development of new drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Ethoxyquinoline-4-carboxamide involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit translation elongation factor 2, which is crucial for protein synthesis in certain pathogens. This inhibition disrupts the life cycle of the pathogen, making it a potential candidate for antimalarial drugs .
Comparación Con Compuestos Similares
Quinoline-4-carboxamide: Lacks the ethoxy group, which may affect its biological activity and chemical properties.
2-Methoxyquinoline-4-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.
2-Ethylquinoline-4-carboxamide:
Uniqueness: 2-Ethoxyquinoline-4-carboxamide is unique due to the presence of both the ethoxy and carboxamide groups, which confer specific chemical and biological properties that are distinct from its analogs .
Propiedades
Número CAS |
13884-26-9 |
|---|---|
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
2-ethoxyquinoline-4-carboxamide |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-11-7-9(12(13)15)8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3,(H2,13,15) |
Clave InChI |
HIQNSVJSPWJJAM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC2=CC=CC=C2C(=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B11887175.png)
![3-Methylsulfanyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11887180.png)




![3-(7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propanenitrile](/img/structure/B11887215.png)







